molecular formula C7H4BrClFNO B11755696 2-Bromo-4-chloro-6-fluorobenzamide

2-Bromo-4-chloro-6-fluorobenzamide

Cat. No.: B11755696
M. Wt: 252.47 g/mol
InChI Key: KEYZTGQWQWXZHK-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorobenzamide is an aromatic amide compound with the molecular formula C7H4BrClFNO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an amide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluorobenzamide typically involves the halogenation of benzamide derivatives. One common method is the bromination of 4-chloro-6-fluorobenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminium tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted benzamides with different functional groups.

    Oxidation: Formation of 2-Bromo-4-chloro-6-fluorobenzoic acid.

    Reduction: Formation of 2-Bromo-4-chloro-6-fluoroaniline.

Scientific Research Applications

2-Bromo-4-chloro-6-fluorobenzamide is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: In the development of biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzamide
  • 2-Bromo-6-fluorobenzamide
  • 4-Chloro-6-fluorobenzamide

Uniqueness

2-Bromo-4-chloro-6-fluorobenzamide is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in various synthetic and research applications, offering versatility in chemical modifications and interactions .

Properties

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

2-bromo-4-chloro-6-fluorobenzamide

InChI

InChI=1S/C7H4BrClFNO/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H2,11,12)

InChI Key

KEYZTGQWQWXZHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)Br)Cl

Origin of Product

United States

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